molecular formula C9H9NO2S B14189055 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one CAS No. 861397-51-5

5-Ethoxythieno[3,2-b]pyridin-7(4H)-one

Cat. No.: B14189055
CAS No.: 861397-51-5
M. Wt: 195.24 g/mol
InChI Key: QYSHRLRDJCCAPW-UHFFFAOYSA-N
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Description

5-Ethoxythieno[3,2-b]pyridin-7(4H)-one is a heterocyclic compound that features a fused ring system combining a thieno and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminothiophene-3-carboxylate with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxythieno[3,2-b]pyridin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding dihydro derivatives.

Scientific Research Applications

5-Ethoxythieno[3,2-b]pyridin-7(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine: Lacks the ethoxy group but shares the core structure.

    Ethoxypyridine: Contains the ethoxy group but lacks the fused thieno ring.

    Thieno[2,3-b]pyridine: A different isomer with the thieno ring fused at a different position.

Uniqueness

5-Ethoxythieno[3,2-b]pyridin-7(4H)-one is unique due to the presence of both the ethoxy group and the specific fusion of the thieno and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

861397-51-5

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

5-ethoxy-4H-thieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C9H9NO2S/c1-2-12-8-5-7(11)9-6(10-8)3-4-13-9/h3-5H,2H2,1H3,(H,10,11)

InChI Key

QYSHRLRDJCCAPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2=C(N1)C=CS2

Origin of Product

United States

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